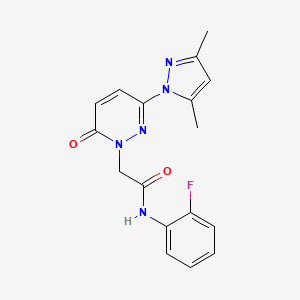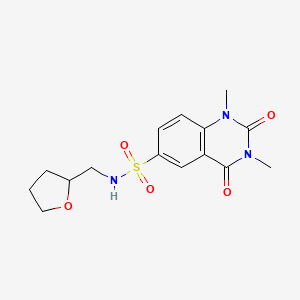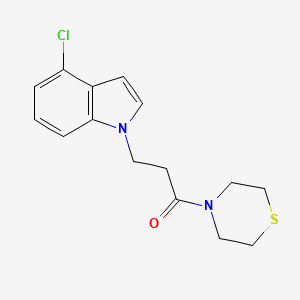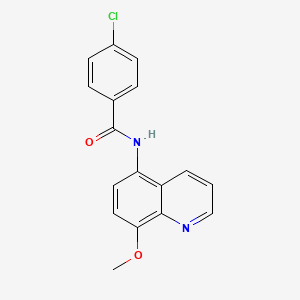![molecular formula C23H27N3O B4521683 1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole](/img/structure/B4521683.png)
1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole
Overview
Description
1-[3-(4-Benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole is a complex organic compound that features a combination of indole and piperazine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. For instance, 4-benzylpiperazine can be reacted with a suitable electrophile to form the desired intermediate.
Linking the Indole and Piperazine Units: The final step involves coupling the indole core with the piperazine intermediate. This can be achieved through a condensation reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent choice) to maximize efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides (e.g., lithium aluminum hydride) to reduce ketone groups to alcohols.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[3-(4-Benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter receptors.
Biological Studies: Used as a probe to study receptor-ligand interactions, particularly in the context of serotonin and dopamine receptors.
Chemical Biology: Employed in the development of chemical tools to modulate biological pathways, aiding in the understanding of complex biological systems.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and thereby influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-Benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-2H-indole: Similar structure but with a different position of the methyl group.
1-[3-(4-Benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
Uniqueness
1-[3-(4-Benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole is unique due to its specific combination of indole and piperazine structures, which confer distinct pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(5-methylindol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-19-7-8-22-21(17-19)9-11-25(22)12-10-23(27)26-15-13-24(14-16-26)18-20-5-3-2-4-6-20/h2-9,11,17H,10,12-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHIASFUGXFBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-methylbenzyl)sulfonyl]-N-[4-(4-morpholinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4521614.png)
![N-{[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4521621.png)
![3-{2-[(3-chloro-4-ethoxybenzyl)amino]-1-hydroxyethyl}phenol](/img/structure/B4521627.png)
![N-[(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)acetyl]phenylalanine](/img/structure/B4521628.png)

![4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4521640.png)
![1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-4-carboxamide](/img/structure/B4521662.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4521668.png)
![2-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B4521691.png)
![3-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-2(1H)-quinoxalinone](/img/structure/B4521695.png)
![2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B4521721.png)
